第一錫ピロリン酸
概要
説明
LY-53857は、セロトニン2 (5-HT2) 受容体の選択的アンタゴニストとして知られる合成有機化合物です。 神経科学や循環器研究など、その薬理学的特性と潜在的な治療応用について広く研究されてきました .
科学的研究の応用
LY-53857 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies of serotonin receptor antagonists.
Biology: Investigated for its effects on serotonin-mediated biological processes.
Medicine: Explored for potential therapeutic applications in treating conditions like migraine disorders, myocardial ischemia, and thrombosis.
Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors
作用機序
LY-53857は、セロトニン2 (5-HT2) 受容体に選択的に結合して拮抗することにより、その効果を発揮します。この受容体は、気分調節、心臓血管機能、呼吸調節など、さまざまな生理学的プロセスに関与しています。 受容体をブロックすることにより、LY-53857はセロトニンの活性を調節し、神経伝達と生理学的反応の変化につながります .
生化学分析
Biochemical Properties
Stannous pyrophosphate plays a crucial role in biochemical reactions, particularly as a reducing agent in radiopharmaceutical kits. It interacts with various enzymes, proteins, and other biomolecules. For instance, stannous pyrophosphate is known to interact with pyrophosphatase enzymes, which catalyze the hydrolysis of pyrophosphate into inorganic phosphate. This interaction is essential for the regulation of pyrophosphate levels in cells and tissues .
Cellular Effects
Stannous pyrophosphate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, stannous pyrophosphate can impact the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell signaling pathways. This modulation can lead to changes in gene expression, affecting the transcription of genes involved in cellular growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of stannous pyrophosphate involves several key processes. At the molecular level, stannous pyrophosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The stannous ion in stannous pyrophosphate can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzymes, affecting their catalytic efficiency .
準備方法
合成経路と反応条件
LY-53857の合成は、入手容易な出発物質から始まる複数段階を伴います反応条件は通常、有機溶媒、触媒、および特定の温度と圧力条件の使用を含み、目的の化学的変換を確実にする .
工業生産方法
LY-53857の工業生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。 これには、高スループット反応器、連続フローシステム、および厳格な品質管理対策を使用して、最終製品の純度と一貫性を確保することが含まれます .
化学反応解析
反応の種類
LY-53857は、次のようなさまざまな化学反応を起こします。
酸化: 官能基をより高い酸化状態に変換すること。
還元: 官能基をより低い酸化状態に還元すること。
置換: 他の置換基で官能基を置き換えること。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はケトンまたはカルボン酸を生み出す可能性があり、還元はアルコールまたはアミンを生み出す可能性があります .
科学研究応用
LY-53857は、次のような幅広い科学研究応用を持っています。
化学: セロトニン受容体アンタゴニストの研究における参照化合物として使用されます。
生物学: セロトニンが媒介する生物学的プロセスに対する影響について調査されています。
医学: 片頭痛、心筋虚血、血栓症などの病状の治療における潜在的な治療応用について検討されています。
化学反応の分析
Types of Reactions
LY-53857 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
類似化合物との比較
類似化合物
ケタンセリン: 同様の薬理学的特性を持つ別の5-HT2受容体アンタゴニスト。
リタンセリン: 複数のセロトニン受容体サブタイプに親和性を持つ非選択的セロトニンアンタゴニスト。
ミアンセリン: セロトニン受容体に対する拮抗作用を持つ抗うつ剤
独自性
LY-53857は、セロトニン2 (5-HT2) 受容体に対する高い選択性で独自であり、さまざまな生理学的および病理学的プロセスにおけるこの受容体の特定の役割を研究するための貴重なツールとなっています。 その選択性により、標的外効果の可能性が低くなり、その潜在的な治療応用が向上します .
生物活性
Stannous pyrophosphate (Sn2P2O7) is a compound that has garnered attention in various biomedical applications, particularly in nuclear medicine and dentistry. Its biological activity is primarily linked to its role as a reducing agent in radiolabeling techniques and its antimicrobial properties. This article provides a comprehensive overview of the biological activity of stannous pyrophosphate, supported by data tables, case studies, and research findings.
Stannous pyrophosphate is a complex formed from stannous ions (Sn²⁺) and pyrophosphate. The stannous ion serves as a reducing agent, which is crucial in the radiolabeling of technetium-99m (Tc-99m) for scintigraphy. When stannous pyrophosphate is administered, it dissociates to release stannous ions that can reduce pertechnetate (TcO₄⁻) to a lower oxidation state, allowing for effective binding to hemoglobin in red blood cells.
Mechanism of Radiolabeling
- Administration : Stannous pyrophosphate is injected intravenously.
- Reduction : The stannous ions reduce TcO₄⁻ to TcO₂, which can then bind to erythrocytes.
- Labeling : After a waiting period (20-30 minutes), Tc-99m is administered to allow for optimal labeling of red blood cells .
Biological Clearance
The biological clearance of stannous pyrophosphate is rapid due to the action of the reticuloendothelial system, which removes excess stannous ions from circulation. This clearance is essential to minimize potential toxicity and ensure that only the necessary amount remains for effective labeling .
Antimicrobial Activity
Stannous pyrophosphate exhibits significant antimicrobial properties, particularly in dental applications. Its efficacy in controlling plaque and gingivitis has been attributed to its ability to inhibit bacterial growth.
Mechanism of Antimicrobial Action
- Inhibition of Biofilm Formation : Stannous ions disrupt the formation of biofilms by reducing the viability of bacteria such as Streptococcus mutans and Porphyromonas gingivalis.
- Cytokine Modulation : Studies indicate that stannous ions can modulate immune responses by inhibiting pro-inflammatory cytokines while promoting anti-inflammatory cytokines .
Case Studies and Clinical Applications
- Technetium-99m Scintigraphy : A study involving 52 patients demonstrated that scintigraphy using Tc-99m stannous pyrophosphate effectively identified myocardial infarctions. However, false positives were noted in cases with cardiac calcification .
- Dental Health : A clinical trial assessed the effectiveness of stannous fluoride toothpaste (which contains stannous ions) compared to standard fluoride toothpaste. Results showed significant reductions in plaque regrowth and bacterial counts, confirming the long-lasting antimicrobial action of stannous compounds .
Research Findings
特性
IUPAC Name |
phosphonato phosphate;tin(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O7P2.2Sn/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/q;2*+2/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZAUFNYMZVOFV-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Sn+2].[Sn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O7P2Sn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30889643 | |
Record name | Diphosphoric acid, tin(2+) salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30889643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15578-26-4 | |
Record name | Stannous pyrophosphate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015578264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphosphoric acid, tin(2+) salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diphosphoric acid, tin(2+) salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30889643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ditin pyrophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STANNOUS PYROPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DNT29EC86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
ANone: [] Research suggests that stannous pyrophosphate concentrates in areas of myocardial infarction due to the presence of calcium deposits in these regions. These calcium deposits are associated with necrotic muscle cells and areas of residual perfusion. [, ] This uptake is not directly related to the extent of creatine phosphokinase depletion, a marker of tissue viability, but rather to a combination of cellular damage and blood flow dynamics. [] The precise mechanism of interaction with calcium remains to be fully elucidated.
ANone: The provided research primarily focuses on the diagnostic application of stannous pyrophosphate and does not offer conclusive evidence on its influence on myocardial function or healing processes. Further research is needed to explore potential therapeutic implications.
ANone: The molecular formula of stannous pyrophosphate is Sn2P2O7. Its molecular weight is 411.53 g/mol.
ANone: The provided research articles primarily focus on the clinical applications and diagnostic interpretations of technetium-99m-labeled stannous pyrophosphate scintigraphy and do not delve into detailed spectroscopic characterization of the compound itself.
ANone: [] Yes, stannous pyrophosphate can inhibit the binding of chromium-51 to red blood cells both in vitro and in vivo. This effect is reversible by washing the red blood cells, suggesting a chemical interaction between stannous pyrophosphate and chromium in plasma.
ANone: The provided research focuses on the use of stannous pyrophosphate in medical imaging and does not cover its catalytic properties or potential applications in catalysis.
ANone: The provided research papers do not contain information about computational chemistry studies or structure-activity relationship investigations for stannous pyrophosphate.
ANone: [] Recommendations include reconstituting stannous pyrophosphate vials with nitrogen-purged saline and minimizing air exposure during preparation and dispensing. Refrigeration after formulation can also help maintain stability.
ANone: While the provided research does not explicitly discuss SHE regulations, it emphasizes the importance of careful radiopharmaceutical preparation and handling techniques, suggesting adherence to safety protocols and guidelines in a research or clinical setting.
ANone: [] Studies in rabbits suggest that acute administration of unlabeled stannous pyrophosphate at recommended dosages does not negatively impact red blood cell survival. This indicates that the stannous content of the pharmaceutical, at these levels, is not harmful to red blood cells. Further research is needed to fully elucidate its metabolic pathways and elimination.
ANone: [, ] While most patients show normal technetium-99m stannous pyrophosphate scintigrams 6-7 days after an acute myocardial infarction, some may retain persistently abnormal scintigrams for several months. These persistently positive scintigrams are often associated with a more severe clinical course, including angina, congestive heart failure, and ventricular dysynergy. [] The exact mechanisms behind this prolonged retention are not fully understood.
ANone: Yes. [] Research shows its efficacy in identifying muscle damage in acute electric burns, providing valuable information for surgical planning.
ANone: The concept of resistance is not applicable to stannous pyrophosphate as it is a diagnostic agent and not a therapeutic compound. While the provided research indicates the compound's relative safety when used appropriately, further research is required to fully evaluate potential long-term effects.
ANone: The focus of the provided research lies primarily on the diagnostic applications of stannous pyrophosphate, and it does not offer in-depth information on these specific aspects.
ANone: [] Research dating back to the 1970s marks the beginning of investigations into the use of technetium-99m stannous pyrophosphate for myocardial imaging. This era saw the exploration of its efficacy in detecting acute myocardial infarction and its correlation with other diagnostic methods.
ANone: [, ] The development and application of technetium-99m stannous pyrophosphate scintigraphy exemplify a successful integration of nuclear medicine principles and techniques within cardiology. This integration has enabled clinicians and researchers to visualize and understand myocardial damage in a way not previously possible, ultimately improving patient care.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。